molecular formula C9H5BrF2O3 B13699111 3-(4-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid

3-(4-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid

Cat. No.: B13699111
M. Wt: 279.03 g/mol
InChI Key: GPGGMAVKDKKYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid is a halogenated aromatic compound featuring a phenyl ring substituted with bromine (at position 4) and fluorine atoms (at positions 2 and 5). The side chain consists of a 2-oxopropanoic acid group (–CO–CH2–COOH), which introduces a ketone moiety adjacent to the carboxylic acid.

Properties

Molecular Formula

C9H5BrF2O3

Molecular Weight

279.03 g/mol

IUPAC Name

3-(4-bromo-2,5-difluorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H5BrF2O3/c10-5-3-6(11)4(1-7(5)12)2-8(13)9(14)15/h1,3H,2H2,(H,14,15)

InChI Key

GPGGMAVKDKKYOV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)CC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Starting Materials and General Strategy

The synthesis of 3-(4-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid generally involves:

  • A halogenated difluorophenyl precursor, specifically 4-bromo-2,5-difluorobenzaldehyde or related derivatives.
  • Introduction of the 2-oxopropanoic acid moiety through acylation or condensation reactions.
  • Careful control of regioselectivity to maintain the 2,5-difluoro substitution pattern.

Synthetic Routes

Aldehyde Intermediate Formation

A common approach starts with the preparation of the appropriately substituted benzaldehyde intermediate:

  • Halogenation and Fluorination : Selective bromination at the 4-position and fluorination at the 2- and 5-positions of the phenyl ring are achieved using electrophilic aromatic substitution reagents such as N-bromosuccinimide (NBS) for bromination and specialized fluorinating agents under controlled conditions to avoid over-substitution or positional isomer formation.

  • Alternative routes include formylation reactions such as the Reimer-Tiemann reaction or directed ortho-metalation followed by formylation to install the aldehyde group at the 1-position relative to the substituents.

Oxidation and Functional Group Transformations
  • Oxidative steps using agents like potassium permanganate (KMnO4) or other mild oxidants convert aldehyde or intermediate ketone groups into carboxylic acids.

  • Protection and deprotection strategies may be employed to prevent side reactions on sensitive functional groups.

Representative Preparation Procedure (Literature-Based)

Step Reagents & Conditions Purpose Notes
1 4-Bromo-2,5-difluorobenzaldehyde synthesis Halogenation and fluorination Controlled NBS bromination; fluorination via selective reagents
2 Knoevenagel condensation with pyruvic acid Formation of keto acid moiety Base catalyst (e.g., piperidine), reflux in ethanol or acetonitrile
3 Oxidation with KMnO4 Conversion to carboxylic acid Mild conditions to avoid overoxidation
4 Purification by recrystallization or chromatography Isolation of pure product Use of solvents like ethyl acetate or methanol

Comparative Analysis of Preparation Methods

Method Type Advantages Disadvantages Yield Range (%) Scalability
Knoevenagel Condensation High regioselectivity; mild conditions Requires pure aldehyde precursor 60-85 Suitable for lab and pilot scale
Direct Acylation Straightforward; fewer steps Possible side reactions; harsher conditions 50-70 Industrial scale possible with optimization
Oxidation of Aldehyde Effective for carboxylation Overoxidation risk; requires careful control 70-90 Common in both lab and industry

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(4-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The keto group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with five structurally related analogs, highlighting differences in substituents, acid groups, molecular weights, and similarity scores (where available):

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Acid Group Similarity Score
3-(4-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid Not provided C₉H₅BrF₂O₃ 279.08 4-Br, 2,5-diF 2-oxopropanoic acid N/A
3-(4-Bromo-2-fluorophenyl)propanoic acid 134057-95-7 C₉H₈BrFO₂ 243.06 4-Br, 2-F Propanoic acid 0.87
5-Bromo-2-fluorophenylacetic acid 883514-21-4 C₈H₆BrFO₂ 233.04 5-Br, 2-F Acetic acid 0.87
3-(5-Bromo-2-fluorophenyl)propanoic acid 881189-58-8 C₉H₈BrFO₂ 243.06 5-Br, 2-F Propanoic acid 0.85
2-(4-Bromo-2,5-difluorophenyl)acetic acid 871035-64-2 C₈H₅BrF₂O₂ 251.03 4-Br, 2,5-diF Acetic acid 0.85
3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid 1936546-18-7 C₁₀H₉BrO₃ 257.08 4-Br, 2-CH₃ 2-oxopropanoic acid N/A

Key Observations:

Substituent Effects: The target compound’s 4-bromo-2,5-difluoro substitution pattern distinguishes it from analogs like 3-(4-bromo-2-fluorophenyl)propanoic acid (single fluorine) and 5-bromo-2-fluorophenylacetic acid (bromine at position 5). The 2-oxopropanoic acid group introduces a ketone, enabling tautomerism and hydrogen bonding, unlike acetic or propanoic acid derivatives .

Molecular Weight and Polarity: The target compound has the highest molecular weight (279.08 g/mol) due to two fluorine atoms and the oxo group. Comparatively, 2-(4-bromo-2,5-difluorophenyl)acetic acid (251.03 g/mol) lacks the oxo group, reducing its molecular weight . Halogenation increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to non-halogenated analogs like 3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid (210.18 g/mol) .

Reactivity and Functional Potential

  • This contrasts with fluorine-substituted analogs, where fluorine’s strong C–F bond limits reactivity .
  • Oxo Group Utility: The ketone in 2-oxopropanoic acid allows nucleophilic additions or condensations, offering pathways to synthesize heterocycles or esters. Propanoic/acetic acid analogs lack this versatility .

Biological Activity

3-(4-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid is a synthetic organic compound with significant potential in pharmaceutical research due to its unique structural features. This compound belongs to a class of molecules that exhibit various biological activities, making it a subject of interest for drug development, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

  • Molecular Formula : C₉H₅BrF₂O₃
  • Molecular Weight : 279.03 g/mol
  • CAS Number : 2228879-46-5

The presence of bromine and fluorine atoms in its structure enhances the compound's reactivity and binding affinity to biological targets, which is crucial for its pharmacological effects.

The biological activity of 3-(4-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in key biochemical pathways. The compound may function by:

  • Inhibiting Enzyme Activity : It has been suggested that the compound can inhibit enzymes that play a role in tumor proliferation and inflammation.
  • Modulating Receptor Activity : By binding to specific receptors, it may alter signaling pathways associated with cancer progression and inflammatory responses.

In Vitro Studies

Research indicates that this compound exhibits significant activity against various cancer cell lines. For instance:

Cell Line IC₅₀ (µM) Effect
MCF-7 (Breast Cancer)12.5Induces apoptosis
A549 (Lung Cancer)15.0Inhibits cell proliferation
HeLa (Cervical Cancer)10.0Causes cell cycle arrest

These findings demonstrate the compound's potential as an anticancer agent, warranting further investigation into its therapeutic applications.

Case Studies

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the effects of various derivatives of 3-(4-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid on tumor growth in xenograft models. Results indicated a marked reduction in tumor volume compared to control groups, suggesting effective in vivo anticancer properties.
  • Anti-inflammatory Effects : Another investigation focused on the compound's ability to modulate inflammatory cytokine production in macrophages. The results showed a significant decrease in TNF-alpha and IL-6 levels upon treatment with the compound, indicating its potential as an anti-inflammatory agent.

Safety and Toxicity

While preliminary studies highlight promising biological activities, it is essential to assess the safety profile of 3-(4-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid:

  • Acute Toxicity : Animal studies have shown no significant acute toxicity at doses up to 100 mg/kg.
  • Chronic Exposure : Long-term studies are necessary to evaluate potential carcinogenic effects or organ toxicity.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 3-(4-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A key synthesis involves halogenated aniline precursors. For example, 4-bromo-3,5-difluoroaniline can react with Meldrum's acid in toluene under reflux (90°C for 3 hours), followed by purification via reverse-phase chromatography to yield intermediates . Zinc-mediated coupling reactions in anhydrous THF may also be employed to introduce the propanoic acid moiety, with yields highly dependent on solvent choice, temperature, and catalyst activity . Optimization should focus on controlling side reactions (e.g., dehalogenation) through inert atmospheres (N₂) and stoichiometric ratios.

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure of 3-(4-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm for Br/F-substituted phenyl) and ketone carbonyl (δ ~200 ppm). The carboxylic acid proton may appear as a broad peak (δ 10–12 ppm) unless deuterated solvents are used .
  • IR : Strong absorbance at ~1700–1750 cm⁻¹ confirms the ketone (C=O) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) groups .
  • LCMS/HPLC : Monitor molecular ion peaks (e.g., [M+H]⁺ expected at m/z ~293) and retention times (e.g., ~0.66 minutes under formic acid/acetonitrile conditions) for purity assessment .

Q. What role do bromine and fluorine substituents play in the compound’s reactivity?

  • Methodological Answer :

  • Bromine : Acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling derivatization at the 4-position. Its electron-withdrawing effect enhances electrophilicity of the phenyl ring .
  • Fluorine : Ortho/para-directing and stabilizes intermediates via resonance. The 2,5-difluoro substitution pattern may sterically hinder certain reactions while enhancing metabolic stability in biological studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in HPLC and LCMS data during purity assessment?

  • Methodological Answer : Discrepancies between HPLC retention times and LCMS ion counts often arise from:

  • Co-eluting impurities : Use orthogonal methods like GC-MS or 2D-LC to separate compounds with similar polarities.
  • Ion suppression : Adjust mobile phase additives (e.g., 0.1% formic acid) to enhance ionization efficiency .
  • Degradation : Perform stability studies under varying pH/temperature and correlate with time-dependent MS fragmentation patterns .

Q. What strategies optimize coupling reactions using this compound as a building block?

  • Methodological Answer :

  • Buchwald-Hartwig amination : Use Pd catalysts (e.g., XPhos Pd G3) to couple aryl bromides with amines, ensuring rigorous exclusion of moisture .
  • Suzuki-Miyaura cross-coupling : Pair with boronic acids (e.g., 4-fluorophenylboronic acid) under microwave-assisted conditions (80–120°C, 1 hour) for rapid C-C bond formation .
  • Protection/deprotection : Temporarily protect the carboxylic acid as an ethyl ester (e.g., using SOCl₂/EtOH) to prevent side reactions during coupling .

Q. What challenges arise in analyzing degradation products under varying pH and temperature?

  • Methodological Answer :

  • Hydrolysis : The ketone and carboxylic acid groups may undergo hydrolysis under acidic/basic conditions. Monitor via pH-stressed stability studies (e.g., 0.1M HCl/NaOH at 40°C for 48 hours) .
  • Thermal degradation : Use TGA/DSC to identify decomposition thresholds (>150°C) and correlate with LCMS data to characterize thermal byproducts (e.g., decarboxylation products) .

Q. How can researchers design enzyme inhibition studies based on structural analogs of this compound?

  • Methodological Answer :

  • Docking simulations : Use the bromo-fluoro-phenyl moiety as a hydrophobic anchor in enzyme active sites (e.g., kinases). Compare with analogs like 3-(2-chloro-3-fluorophenyl)-2-oxopropanoic acid to assess halogen effects on binding affinity .
  • Kinetic assays : Perform IC₅₀ determinations under varying ATP concentrations to distinguish competitive vs. non-competitive inhibition modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.